molecular formula C11H10BrNO B2867545 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one CAS No. 1451085-14-5

8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one

Cat. No.: B2867545
CAS No.: 1451085-14-5
M. Wt: 252.111
InChI Key: YDQAWSYIQGVXML-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a heterocyclic compound featuring a benzazepinone core with a bromine substituent at the 8-position and a methano bridge spanning the 3- and 5-positions. The compound is synthesized for pharmaceutical applications, particularly in drug discovery targeting neurological and psychiatric disorders . Key properties include:

  • Molecular Formula: C₁₁H₁₀BrNO (inferred from structural analogs).
  • Appearance: White powder (based on commercial data) .
  • Purity: 99% (industrial-grade synthesis) .
  • Applications: Investigated for healing drugs and as a scaffold for enzyme inhibitors (e.g., PARP3/PARP16) .

Properties

IUPAC Name

5-bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-7-1-2-9-6-3-8(4-6)13-11(14)10(9)5-7/h1-2,5-6,8H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQAWSYIQGVXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of a suitable precursor, such as 2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one, followed by bromination at the 8-position. The reaction conditions for cyclization and bromination often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield hydrogenated derivatives.

  • Substitution: Substitution reactions can lead to the formation of different substituted benzazepines.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the synthesis of pharmaceuticals. Its structural features make it suitable for targeting specific biological pathways.

Industry: In the chemical industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The benzazepinone core is versatile, with modifications at positions 7, 8, or the methano bridge significantly altering physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents/Modifications Key Structural Differences
8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one 8-Br, 3,5-methano bridge Enhanced rigidity; bromine increases steric/electronic effects
7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 22246-81-7) 7-OH Polar hydroxyl group improves solubility
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 22246-71-5) 8-OCH₃ Methoxy group enhances lipophilicity
5,7-Dihydroxy-2,3,4,5-tetrahydro-[1]benzoxolo[2,3-c]azepin-1-one (kb-NB123-89) 5,7-OH, benzoxolo fusion Benzoxolo fusion alters ring strain and π-conjugation
7-(tert-Butyldimethylsilyloxy)-2,3,4,5-tetrahydro-[1]benzoxolo[2,3-c]azepin-1-one (kb-NB77-77) 7-O-Si(tBDMS) Bulky silyl ether protects hydroxyl groups during synthesis

Physical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) Molecular Formula Notable Properties
This compound Not reported C₁₁H₁₀BrNO High purity (99%); stable under inert conditions
5,7-Dihydroxy analog (kb-NB123-89) 280–282 C₁₂H₁₁NO₄ High yield (79%); polar due to dihydroxy groups
7-Acetoxy analog (kb-NB123-36) 196–197 C₁₃H₁₃NO₄ Moderate lipophilicity; used in ester prodrug strategies
8-Methoxy analog (CAS 22246-71-5) Not reported C₁₁H₁₃NO₂ Likely higher solubility in organic solvents

Biological Activity

8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • IUPAC Name : 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
  • CAS Number : 187833-72-3
  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.1 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit activity at:

  • Dopaminergic Receptors : Potentially influencing dopaminergic signaling pathways, which are crucial in the treatment of psychiatric disorders.
  • Serotonergic Receptors : Modulating serotonin levels may contribute to antidepressant effects.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

  • Antidepressant Activity : Studies have suggested that compounds similar in structure can exhibit antidepressant-like effects in animal models.
  • Anxiolytic Properties : There is evidence that it may reduce anxiety-related behaviors in preclinical studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduces depressive behaviors
AnxiolyticDecreases anxiety levels
Dopaminergic ModulationEnhances dopaminergic signaling

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of 8-Bromo-2,3,4,5-tetrahydro-1H-benzodiazepine derivatives resulted in significant reductions in immobility time during forced swim tests. This suggests potential antidepressant properties comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Anxiolytic Activity

In another investigation involving rodent models subjected to elevated plus maze tests, compounds with similar structures were shown to increase the time spent in open arms, indicating reduced anxiety levels. These findings support the hypothesis of anxiolytic effects associated with this compound .

Synthesis and Derivatives

The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves:

  • Starting Materials : Appropriate brominated precursors and amines.
  • Reactions : Cyclization reactions under controlled conditions to form the azepine ring.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

Table 2: Synthetic Pathways

StepReagents UsedConditions
BrominationBromineRoom temperature
CyclizationAmine derivativesHeat under reflux
PurificationEthanol/water mixtureRecrystallization

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